WZU-13

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

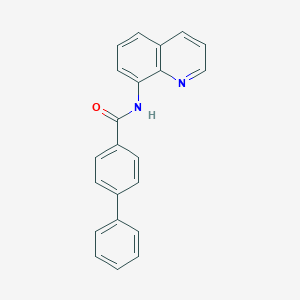

Molecular Formula |

C22H16N2O |

|---|---|

Molecular Weight |

324.4 g/mol |

IUPAC Name |

4-phenyl-N-quinolin-8-ylbenzamide |

InChI |

InChI=1S/C22H16N2O/c25-22(24-20-10-4-8-18-9-5-15-23-21(18)20)19-13-11-17(12-14-19)16-6-2-1-3-7-16/h1-15H,(H,24,25) |

InChI Key |

KWQYSNHHYBZQQU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3N=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of Interleukin-13

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-13 (IL-13), a pleiotropic Th2 cytokine, plays a pivotal role in the pathogenesis of allergic inflammation and other chronic diseases, including asthma and fibrosis. Its intricate signaling network, initiated by its binding to a complex receptor system, offers multiple avenues for therapeutic intervention. This technical guide provides an in-depth exploration of the mechanism of action of IL-13, detailing its receptor interactions, downstream signaling cascades, and the experimental methodologies used to elucidate these pathways. Quantitative data on receptor binding affinities and the inhibitory effects of targeted therapeutics are presented, alongside detailed protocols for key experimental assays. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of IL-13's molecular and cellular functions.

Introduction

Interleukin-13 is a central mediator of type 2 immune responses. It shares structural and functional similarities with IL-4 and exerts its effects on a wide range of hematopoietic and non-hematopoietic cells, including B cells, macrophages, eosinophils, epithelial cells, and fibroblasts[1]. The biological activities of IL-13 are critical in the effector phase of allergic inflammation, contributing to hallmark features such as airway hyperresponsiveness, mucus hypersecretion, and tissue remodeling[1]. Understanding the precise molecular mechanisms governing IL-13 signaling is paramount for the development of novel and effective therapies for IL-13-driven pathologies.

The Interleukin-13 Receptor System

The biological effects of IL-13 are initiated by its interaction with a complex receptor system. This system comprises two primary receptor chains: IL-13 receptor alpha 1 (IL-13Rα1) and IL-13 receptor alpha 2 (IL-13Rα2).

2.1. The Type II Receptor Signaling Complex: The canonical signaling pathway for IL-13 involves the Type II receptor , a heterodimer of IL-13Rα1 and IL-4 receptor alpha (IL-4Rα) . IL-13 first binds to IL-13Rα1 with moderate affinity, which then recruits IL-4Rα to form a high-affinity signaling complex[2]. This complex is the primary mediator of IL-13's pro-inflammatory and pro-fibrotic effects in non-hematopoietic cells[3].

2.2. The IL-13Rα2 Decoy Receptor: IL-13 also binds with very high affinity to IL-13Rα2 . Traditionally, IL-13Rα2 has been considered a "decoy" receptor due to its short cytoplasmic tail, which was thought to preclude signal transduction. Its primary role was believed to be the sequestration and neutralization of IL-13, thereby acting as a negative regulator of IL-13 signaling[4][5]. However, emerging evidence suggests that IL-13Rα2 may have signaling capabilities in certain contexts, potentially through pathways independent of the canonical JAK/STAT cascade[4].

Data Presentation: Quantitative Receptor-Ligand Interactions

The following table summarizes the reported binding affinities (Dissociation Constant, Kd) for IL-13 and its receptor components.

| Ligand | Receptor/Receptor Complex | Binding Affinity (Kd) | Reference |

| IL-13 | IL-13Rα1 | ~30 nM | [2] |

| IL-13/IL-13Rα1 complex | IL-4Rα | ~20 nM | [2] |

| IL-13 | IL-13Rα2 | <10-15 M (extraordinarily high) | |

| IL-4 | IL-4Rα | 20-300 pM (very high) | |

| IL-4/IL-4Rα complex | IL-13Rα1 | ~487 nM (low) | [2] |

Core Signaling Pathways

Upon formation of the active Type II receptor complex, a cascade of intracellular signaling events is initiated, leading to the transcriptional regulation of IL-13-responsive genes.

3.1. The Canonical JAK/STAT Pathway: The primary and most well-characterized signaling pathway activated by IL-13 is the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway.

-

Activation of JAKs: Upon heterodimerization of IL-13Rα1 and IL-4Rα, the receptor-associated Janus kinases, JAK1 and Tyrosine kinase 2 (Tyk2) , are brought into close proximity and trans-phosphorylate each other, leading to their activation[6].

-

Phosphorylation of STAT6: The activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tail of the IL-4Rα subunit. These phosphorylated sites serve as docking sites for the transcription factor STAT6 [4].

-

STAT6 Dimerization and Nuclear Translocation: Once recruited to the receptor, STAT6 is itself phosphorylated by the JAKs. Phosphorylated STAT6 molecules then dissociate from the receptor, form homodimers, and translocate to the nucleus.

-

Gene Transcription: In the nucleus, STAT6 dimers bind to specific DNA consensus sequences in the promoters of target genes, thereby initiating their transcription. Key genes upregulated by the IL-13/STAT6 axis include those involved in allergic inflammation, such as eotaxin, and those contributing to tissue remodeling.

3.2. Alternative Signaling Pathways: While the JAK/STAT6 pathway is central to IL-13 signaling, other pathways have also been implicated in mediating some of its effects. These include the Phosphoinositide 3-kinase (PI3K)/Akt pathway , which has been linked to IL-13-induced fibrosis.

Mandatory Visualization: Signaling Pathways

Caption: IL-13 Signaling Pathways.

Therapeutic Targeting of the IL-13 Pathway

The central role of IL-13 in allergic diseases has made it an attractive target for therapeutic intervention. Monoclonal antibodies that neutralize IL-13 have shown clinical efficacy.

-

Tralokinumab and Lebrikizumab: These are human monoclonal antibodies that bind to IL-13, preventing its interaction with the IL-13Rα1/IL-4Rα receptor complex.

Data Presentation: Inhibitory Concentrations of IL-13 Antagonists

| Antagonist | Target | IC50 | Cell Type | Assay | Reference |

| Tralokinumab | IL-13 | 217 pM | Human Epidermal Keratinocytes | CCL2 Secretion | [7] |

| Tralokinumab | IL-13 | 336 pM | Human Dermal Fibroblasts | CCL2 Secretion | [7] |

| Lebrikizumab | IL-13 | < 10 pM (Binding Affinity) | - | Surface Plasmon Resonance |

Experimental Protocols

The elucidation of the IL-13 mechanism of action has been made possible through a variety of key experimental techniques. Detailed protocols for some of these essential assays are provided below.

Western Blot for Phosphorylated STAT6 (p-STAT6)

This protocol details the detection of IL-13-induced phosphorylation of STAT6, a key activation event in the canonical signaling pathway.

5.1.1. Materials:

-

Cell line of interest (e.g., A549, primary human bronchial epithelial cells)

-

Recombinant human IL-13

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: rabbit anti-phospho-STAT6 (Tyr641) and rabbit anti-total STAT6

-

HRP-conjugated anti-rabbit secondary antibody

-

Chemiluminescent substrate

-

Imaging system

5.1.2. Procedure:

-

Cell Culture and Stimulation: Plate cells and grow to desired confluency. Serum-starve cells for 4-6 hours prior to stimulation. Treat cells with varying concentrations of IL-13 for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with supplemented lysis buffer. Scrape cells and collect lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-p-STAT6 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply chemiluminescent substrate and visualize the bands using an imaging system.

-

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT6.

Mandatory Visualization: Experimental Workflow

Caption: Western Blot Workflow for p-STAT6.

Quantitative Real-Time PCR (qRT-PCR) for IL-13 Target Gene Expression

This protocol describes the measurement of changes in mRNA levels of IL-13-responsive genes.

5.2.1. Materials:

-

Cell line of interest

-

Recombinant human IL-13

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green)

-

Gene-specific primers for target genes (e.g., CCL2, SPDEF) and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR instrument

5.2.2. Procedure:

-

Cell Culture and Stimulation: Treat cells with IL-13 for a specified time (e.g., 24 hours).

-

RNA Extraction: Isolate total RNA from cells using an RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR:

-

Prepare qPCR reactions containing cDNA, qPCR master mix, and gene-specific primers.

-

Run the reactions in a real-time PCR instrument.

-

-

Data Analysis: Analyze the amplification data to determine the relative expression of the target genes, normalized to the housekeeping gene, using the ΔΔCt method.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion

This protocol details the quantification of secreted proteins, such as chemokines, in response to IL-13 stimulation.

5.3.1. Materials:

-

Cell line of interest

-

Recombinant human IL-13

-

ELISA kit for the cytokine of interest (e.g., human CCL2/MCP-1)

-

Microplate reader

5.3.2. Procedure:

-

Cell Culture and Stimulation: Plate cells and treat with IL-13 for a specified time (e.g., 24 hours).

-

Supernatant Collection: Collect the cell culture supernatant.

-

ELISA: Perform the ELISA according to the manufacturer's protocol. This typically involves:

-

Adding standards and samples to a pre-coated microplate.

-

Incubating with a detection antibody.

-

Adding a substrate to produce a colorimetric reaction.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength.

-

-

Data Analysis: Generate a standard curve and use it to determine the concentration of the cytokine in the samples.

Conclusion

The mechanism of action of Interleukin-13 is a complex and tightly regulated process, primarily driven by the activation of the JAK/STAT6 signaling pathway through the Type II receptor. The detailed understanding of these molecular events, facilitated by the experimental approaches outlined in this guide, has been instrumental in the development of targeted therapies for IL-13-mediated diseases. Further research into the nuances of IL-13 signaling, including the potential roles of alternative pathways and the IL-13Rα2 receptor, will continue to unveil new opportunities for therapeutic intervention and a more comprehensive understanding of type 2 immunity.

References

WZU-13 Carboxylesterase Inhibitor: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

WZU-13 has been identified as a novel and efficient inhibitor of carboxylesterases (CES), a class of enzymes pivotal in the metabolism of a wide array of ester-containing drugs and endogenous compounds. Discovered through a sophisticated high-throughput screening process, this compound presents a promising candidate for therapeutic applications where modulation of carboxylesterase activity is desired. This technical guide provides a comprehensive overview of the discovery and foundational concepts related to this compound, based on currently available scientific literature.

Carboxylesterases are serine hydrolases that play a crucial role in the detoxification of xenobiotics and the activation of various prodrugs.[1] The modulation of CES activity is a significant area of interest in drug development, as it can influence the pharmacokinetic profiles and efficacy of numerous therapeutic agents. The discovery of potent and selective CES inhibitors like this compound is therefore of high scientific and clinical relevance.

Discovery of this compound

This compound was identified from a chemical library utilizing a visual high-throughput screening method.[2] This innovative screening process was enabled by a newly designed and synthesized fluorescent probe, BDPN2-CES. This probe exhibits a remarkable 182-fold fluorescence enhancement upon interaction with carboxylesterases, allowing for the rapid and sensitive detection of enzyme activity and its inhibition.[2] The development of such sensitive probes represents a significant advancement in the field, facilitating the discovery of new CES modulators.[3]

Quantitative Data

A comprehensive summary of the quantitative data for this compound, including its inhibitory potency (e.g., IC50, Ki), is crucial for its evaluation as a drug candidate. However, at the time of this report, specific quantitative data for this compound has not been made publicly available in the referenced literature. For the purpose of illustrating how such data would be presented, the following table provides a template with example data for a hypothetical carboxylesterase inhibitor.

| Inhibitor | Target Enzyme | IC50 (nM) | Ki (nM) | Inhibition Type |

| This compound | Carboxylesterase | Data not available | Data not available | Data not available |

| Example Inhibitor A | hCE1 | 50 | 25 | Competitive |

| Example Inhibitor B | hCE2 | 120 | 60 | Non-competitive |

Experimental Protocols

Detailed experimental protocols are fundamental for the replication and validation of scientific findings. The specific protocols for the synthesis, screening, and characterization of this compound are contained within the supporting information of the primary research article, which is not publicly accessible. Below are generalized methodologies for key experiments typically involved in the discovery of a carboxylesterase inhibitor.

High-Throughput Screening (HTS) Protocol for Carboxylesterase Inhibitors

This generalized protocol is based on the use of a fluorescent probe for CES activity.

-

Preparation of Assay Plates: 384-well microplates are prepared with the test compounds from a chemical library at a defined concentration.

-

Enzyme and Probe Addition: A solution containing recombinant human carboxylesterase and the fluorescent probe (e.g., BDPN2-CES) in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4) is added to each well.

-

Incubation: The plates are incubated at 37°C for a specified period to allow for the enzymatic reaction to occur.

-

Fluorescence Reading: The fluorescence intensity in each well is measured using a microplate reader at the appropriate excitation and emission wavelengths for the probe.

-

Data Analysis: A decrease in fluorescence signal compared to control wells (containing enzyme and probe but no inhibitor) indicates potential inhibitory activity. Hits are selected based on a predefined threshold of inhibition.

Carboxylesterase Inhibition Assay (IC50 Determination)

-

Serial Dilution of Inhibitor: The identified inhibitor (e.g., this compound) is serially diluted to create a range of concentrations.

-

Assay Setup: The assay is performed in a similar manner to the HTS protocol, with each concentration of the inhibitor tested in triplicate.

-

Data Measurement: Fluorescence is measured after a fixed incubation time.

-

IC50 Calculation: The percentage of inhibition at each inhibitor concentration is calculated relative to the control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

Mandatory Visualizations

Logical Relationships and Workflows

Visual diagrams are essential for understanding the complex processes in drug discovery. The following diagrams, generated using the DOT language, illustrate the general workflow for the discovery of a carboxylesterase inhibitor and a conceptual signaling pathway that could be influenced by such an inhibitor.

Caption: Workflow for the discovery of this compound.

Caption: Conceptual signaling pathway of prodrug activation by carboxylesterase and its inhibition by this compound.

Conclusion and Future Directions

The discovery of this compound as a potent carboxylesterase inhibitor marks a significant step forward in the development of novel therapeutics. The use of the highly sensitive BDPN2-CES fluorescent probe in a high-throughput screening campaign has proven to be a successful strategy for identifying new modulators of CES activity.[2]

Further research is required to fully characterize the pharmacological profile of this compound. This includes the determination of its inhibitory constants (IC50 and Ki) against different carboxylesterase isoforms, elucidation of its mechanism of action, and assessment of its effects on cellular signaling pathways. The availability of detailed experimental protocols will be essential for the broader scientific community to build upon this initial discovery. The promising initial findings suggest that this compound could be a valuable tool for studying CES-related pathological processes and may emerge as a therapeutic candidate for diseases associated with carboxylesterase overexpression.[2]

References

WZU-13: A Technical Guide to a Novel Carboxylesterase Inhibitor

CAS Number: 304882-43-7 Chemical Name: N-(8-quinolinyl)-[1,1'-biphenyl]-4-carboxamide

This technical guide provides an in-depth overview of WZU-13, a potent inhibitor of carboxylesterases (CES). It is intended for researchers, scientists, and professionals in drug development, offering a comprehensive summary of its biochemical activity, mechanism of action, and potential therapeutic implications. This document includes detailed experimental protocols and visual diagrams to facilitate a thorough understanding of this compound.

Introduction

This compound, with the CAS number 304882-43-7, has been identified as a significant inhibitor of carboxylesterases. These enzymes play a crucial role in the hydrolysis of a wide range of ester-containing endogenous and xenobiotic compounds, including therapeutic drugs. By inhibiting CES, compounds like this compound can modulate the metabolism of these substrates, which has important implications for drug efficacy and toxicity. Furthermore, emerging evidence suggests a link between carboxylesterase activity and the regulation of key cellular signaling pathways, such as the Wnt/β-catenin pathway, highlighting the potential of CES inhibitors in broader therapeutic areas.

Physicochemical Properties and Quantitative Data

A summary of the known quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 304882-43-7 | N/A |

| Molecular Formula | C22H16N2O | N/A |

| Molecular Weight | 324.38 g/mol | N/A |

| CES Inhibition | 77% at 100 µM | [1] |

Further quantitative data, such as IC50 values against specific CES isoforms, are currently not publicly available but are a subject of ongoing research.

Mechanism of Action

This compound functions as a direct inhibitor of carboxylesterases. The primary mechanism involves the binding of this compound to the active site of the CES enzyme, thereby preventing the hydrolysis of its natural and synthetic substrates.

Carboxylesterase Inhibition

Carboxylesterases are a superfamily of serine hydrolases responsible for the metabolism of numerous ester-containing compounds. This compound has been demonstrated to effectively inhibit CES activity. This inhibition can lead to increased plasma concentrations and prolonged half-lives of co-administered drugs that are substrates of CES, potentially enhancing their therapeutic effects or altering their safety profiles.

Modulation of the Wnt/β-catenin Signaling Pathway

The Wnt signaling pathway is a critical regulator of embryonic development, tissue homeostasis, and is frequently dysregulated in diseases such as cancer.[1][2][3][4] A specific carboxylesterase, Notum, has been identified as a negative regulator of the Wnt pathway.[1][5][6][7][8] Notum deacylates Wnt proteins, a post-translational modification essential for their signaling activity.[1][5][6][7][8] By inhibiting CES enzymes like Notum, this compound is hypothesized to prevent the inactivation of Wnt ligands, leading to an upregulation of Wnt/β-catenin signaling. This would result in the stabilization and nuclear translocation of β-catenin, which then activates the transcription of Wnt target genes.[2][4]

Hypothesized Wnt Pathway Modulation by this compound

Caption: Hypothesized mechanism of this compound in the Wnt signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization of this compound.

Synthesis of N-(8-quinolinyl)-[1,1'-biphenyl]-4-carboxamide (this compound)

Synthetic Workflow for this compound

Caption: A plausible synthetic workflow for this compound.

Step 1: Acyl Chloride Formation

-

To a solution of [1,1'-biphenyl]-4-carboxylic acid in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add an excess of thionyl chloride.

-

A catalytic amount of dimethylformamide (DMF) may be added.

-

Reflux the mixture for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude [1,1'-biphenyl]-4-carbonyl chloride.

Step 2: Amide Coupling

-

Dissolve the crude [1,1'-biphenyl]-4-carbonyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Cool the solution in an ice bath.

-

Add a solution of 8-aminoquinoline and a non-nucleophilic base (e.g., triethylamine or pyridine) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure N-(8-quinolinyl)-[1,1'-biphenyl]-4-carboxamide (this compound).

Carboxylesterase Inhibition Assay

The inhibitory activity of this compound on carboxylesterase can be determined using a colorimetric or fluorometric assay. A common method utilizes the substrate p-nitrophenyl acetate (p-NPA), which is hydrolyzed by CES to produce the chromogenic product p-nitrophenol.[1][5][6][7][8]

Experimental Workflow for CES Inhibition Assay

Caption: Workflow for a carboxylesterase inhibition assay.

Materials:

-

Purified human carboxylesterase 1 (CES1) or other CES isoforms

-

This compound

-

p-Nitrophenyl acetate (p-NPA)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the this compound stock solution in phosphate buffer to obtain a range of concentrations.

-

In a 96-well plate, add the CES enzyme solution to each well.

-

Add the different concentrations of this compound to the respective wells. Include a control group with solvent only.

-

Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Prepare a fresh solution of p-NPA in phosphate buffer.

-

Initiate the enzymatic reaction by adding the p-NPA solution to all wells.

-

Immediately measure the absorbance at 405 nm in kinetic mode for a set duration (e.g., 10-30 minutes) using a microplate reader.

-

Calculate the rate of p-nitrophenol formation from the linear portion of the kinetic curve.

-

Determine the percentage of inhibition for each this compound concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound is a valuable research tool for studying the roles of carboxylesterases in various physiological and pathological processes. Its ability to inhibit CES activity suggests potential applications in modulating drug metabolism and, intriguingly, in the regulation of the Wnt/β-catenin signaling pathway. Further research is warranted to fully elucidate its therapeutic potential, including more detailed studies on its isoform selectivity, in vivo efficacy, and its precise mechanism of action within the Wnt pathway. The experimental protocols and conceptual frameworks provided in this guide are intended to support and stimulate such future investigations.

References

- 1. Carboxylesterase Notum Is a Druggable Target to Modulate Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. The Wnt/β-catenin pathway regulates growth and maintenance of colonospheres - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Carboxylesterase Notum Is a Druggable Target to Modulate Wnt Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Identification of Novel Carboxylesterase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxylesterases (CEs) are a ubiquitous superfamily of serine hydrolases that play a critical role in the metabolism of a wide array of endogenous and xenobiotic compounds, including many therapeutic drugs.[1] These enzymes catalyze the hydrolysis of ester, thioester, and amide bonds, influencing the pharmacokinetics and pharmacodynamics of numerous clinical agents. Inhibition of carboxylesterase activity presents a significant therapeutic opportunity to modulate drug metabolism, either to enhance the efficacy of prodrugs activated by CEs or to reduce the toxicity of drugs metabolized by these enzymes. This guide provides an in-depth overview of the core principles and methodologies for the identification of novel carboxylesterase inhibitors, with a focus on data presentation, experimental protocols, and the visualization of relevant biological pathways.

Key Classes of Novel Carboxylesterase Inhibitors

The search for potent and selective carboxylesterase inhibitors has led to the discovery of several chemical scaffolds. The following sections summarize the key classes of these inhibitors, with their quantitative inhibition data presented for comparative analysis.

1,2-Diones (Benzils and Analogues)

Benzil (diphenylethane-1,2-dione) and its analogues represent a prominent class of potent and selective carboxylesterase inhibitors.[2] The 1,2-dione moiety has been identified as crucial for their inhibitory activity.[2] These compounds have been shown to inhibit CEs in the low nanomolar range and exhibit selectivity for CEs over other serine hydrolases like acetylcholinesterase.[2]

| Compound | Target Enzyme | Substrate | Inhibition Constant (Ki) | IC50 | Reference |

| Benzil | hiCE (hCE2) | o-Nitrophenyl acetate | 15 nM | 38 nM, 44 nM | [1][3] |

| Benzil | hCE1 | o-Nitrophenyl acetate | 45 nM | - | [1] |

| 4,4'-Dichlorobenzil | hiCE (hCE2) | - | 27.5 nM | - | [3] |

| 4,4'-Dichlorobenzil | hCE1 | - | 106 nM | - | [3] |

| 1-(3,4-Dimethylphenyl)-2-phenylethane-1,2-dione | hiCE (hCE2) | - | 3.2 nM | - | [3] |

| 1-(3,4-Dimethylphenyl)-2-phenylethane-1,2-dione | hCE1 | - | 4.1 nM | - | [3] |

| 2,2'-Naphthil | Rabbit Liver CE | o-Nitrophenyl acetate | 1 nM | - | [4] |

Isatins (Indole-2,3-diones)

Isatins, which also contain a 1,2-dione moiety, have been identified as another class of potent carboxylesterase inhibitors.[1] Their inhibitory potency is often correlated with their hydrophobicity, with more lipophilic analogues demonstrating higher affinity.[5]

| Compound | Target Enzyme | Inhibition Constant (Ki) | IC50 | Reference |

| N-alkyl isatins (various) | BChE | - | 3.77 µM (for 4i) | [6] |

| Isatin Analogues (hydrophobic) | hCE1, hiCE | nM range | - | [5] |

Trifluoromethyl Ketones (TFKs)

Trifluoromethyl ketones are transition-state analogue inhibitors that have demonstrated potent inhibition of various carboxylesterases.[7] These compounds can form a reversible covalent bond with the catalytic serine residue of the enzyme.[8]

| Compound Class | Target Enzyme | Inhibition Constant (Ki) | Reference |

| Thioether TFKs | Mammalian CEs | 0.3 - 1670 nM | [9] |

| Sulfanyl, Sulfinyl, and Sulfonyl TFKs | Mammalian CEs | As low as 0.3 nM | [7] |

Sulfonamides

Bisbenzene sulfonamides have been identified as specific inhibitors of human intestinal carboxylesterase (hiCE), with Ki values in the low nanomolar range.[1] A key advantage of this class is their lack of inhibitory activity against cholinesterases.[1]

| Compound Class | Target Enzyme | Inhibition Constant (Ki) | Reference |

| Bisbenzene sulfonamides | hiCE (hCE2) | Low nM range | [1] |

Natural Products

A variety of natural products have been shown to inhibit carboxylesterase activity. This is a growing area of research with significant potential for the discovery of novel inhibitor scaffolds.

| Compound | Target Enzyme | Inhibition Constant (Ki) | IC50 | Reference |

| Loperamide | hiCE (hCE2) | 1.5 µM | - | [1] |

| 27-Hydroxycholesterol | hCE1 | 33 nM | - | [1] |

Experimental Protocols for Inhibitor Identification

The identification and characterization of novel carboxylesterase inhibitors involve a series of well-defined experimental procedures. The following protocols provide a detailed methodology for key experiments.

High-Throughput Screening for Carboxylesterase Activity

This protocol outlines a fluorometric assay for the high-throughput screening of potential carboxylesterase inhibitors.

Materials:

-

Recombinant human carboxylesterase (hCE1 or hCE2)

-

CE Assay Buffer (e.g., phosphate buffer, pH 7.4)

-

Fluorogenic substrate (e.g., 4-Methylumbelliferyl Acetate (4-MUA) or Fluorescein Diacetate (FDA))[10]

-

Test compounds dissolved in DMSO

-

Positive control inhibitor (e.g., Benzil)[11]

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Enzyme Preparation: Dilute the recombinant carboxylesterase to the desired concentration in cold CE Assay Buffer. The optimal concentration should be determined empirically to yield a robust signal within the linear range of the assay.

-

Compound Plating: Add 1 µL of test compounds at various concentrations (typically in a serial dilution) to the wells of the 96-well plate. Include wells with DMSO only (negative control) and a positive control inhibitor.

-

Enzyme Addition: Add 50 µL of the diluted enzyme solution to each well containing the test compounds.

-

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow for the interaction between the inhibitors and the enzyme.

-

Substrate Addition: Prepare the substrate solution by diluting the fluorogenic substrate in CE Assay Buffer to the desired final concentration (e.g., 100 µM for FDA).[10] Add 50 µL of the substrate solution to each well to initiate the reaction.

-

Kinetic Measurement: Immediately place the microplate in a fluorescence microplate reader pre-set to 37°C. Measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/535 nm for fluorescein).[10]

-

Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well. Determine the percent inhibition for each test compound concentration relative to the DMSO control.

Determination of IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.

Procedure:

-

Perform the carboxylesterase activity assay as described above with a range of inhibitor concentrations.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).

-

The IC50 value is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity.

Determination of Inhibition Constant (Ki)

The inhibition constant (Ki) is a more fundamental measure of inhibitor potency than the IC50 value as it is independent of substrate concentration.

Procedure:

-

Varying Substrate and Inhibitor Concentrations: Perform the carboxylesterase activity assay with multiple concentrations of the substrate and the inhibitor.

-

Data Analysis: Analyze the data using a suitable kinetic model (e.g., Michaelis-Menten kinetics for competitive, non-competitive, or uncompetitive inhibition). This can be done by creating Lineweaver-Burk, Dixon, or Cornish-Bowden plots.

-

Ki Calculation: Alternatively, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibitors: Ki = IC50 / (1 + [S]/Km) where [S] is the substrate concentration and Km is the Michaelis constant of the substrate.

Signaling Pathways Regulating Carboxylesterase Expression

The expression of carboxylesterases is regulated by complex signaling networks, which can be important considerations in drug development.

PXR and CAR Signaling Pathway

The Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR) are nuclear receptors that play a key role in regulating the expression of drug-metabolizing enzymes, including carboxylesterases.[12]

PXR and CAR signaling pathway regulating carboxylesterase gene expression.

Akt/mTOR/HIF-1α Signaling Pathway

The Akt/mTOR/HIF-1α signaling pathway has also been implicated in the regulation of carboxylesterase expression, particularly in the context of metabolic diseases like type 2 diabetes.

Akt/mTOR/HIF-1α pathway leading to decreased carboxylesterase expression.

Experimental Workflow for Inhibitor Identification

The overall process for identifying and characterizing novel carboxylesterase inhibitors can be visualized as a logical workflow.

Experimental workflow for the identification of novel carboxylesterase inhibitors.

Conclusion

The identification of novel carboxylesterase inhibitors is a dynamic field with significant implications for drug development. By employing robust screening methodologies, detailed kinetic characterization, and a thorough understanding of the regulatory pathways, researchers can effectively identify and optimize potent and selective inhibitors. The systematic presentation of quantitative data and the visualization of complex biological processes, as outlined in this guide, are essential for advancing our understanding and therapeutic application of carboxylesterase modulation.

References

- 1. Carboxylesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and characterization of novel benzil (diphenylethane-1,2-dione) analogues as inhibitors of mammalian carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carboxylesterase 2 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 4. researchgate.net [researchgate.net]

- 5. Selective inhibition of carboxylesterases by isatins, indole-2,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Analysis of mammalian carboxylesterase inhibition by trifluoromethylketone-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of benzil and trifluoromethyl ketone (TFK)-mediated carboxylesterase inhibition using classical and 3D-quantitative structure–activity relationship analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. metabolomics.se [metabolomics.se]

- 10. Carboxylesterase Activities and Protein Expression in Rabbit and Pig Ocular Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Carboxylesterase Inhibition| Evotec [evotec.com]

- 12. Targeting xenobiotic receptors PXR and CAR in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Bioactive Profile of WZU-13: A Deep Dive into its Biological Activities and Molecular Targets

A comprehensive analysis of the available scientific literature reveals no specific molecule or compound designated as "WZU-13." Extensive searches across multiple databases have yielded no information on the biological activity, molecular targets, or mechanism of action for a substance with this identifier.

This suggests that "this compound" may be a very recent discovery, a proprietary compound not yet disclosed in public-facing research, or potentially an incorrect or alternative designation for a known molecule.

While a detailed technical guide on this compound cannot be provided at this time due to the absence of data, this report aims to serve as a foundational framework that can be populated once information becomes available. The subsequent sections outline the standard methodologies and data presentation formats that would be employed to characterize the bioactivity and targets of a novel compound.

Section 1: Quantitative Analysis of Biological Activity

In the event of data availability for this compound, its biological activities would be quantified and summarized in a tabular format for clarity and comparative analysis. This would typically include metrics such as:

-

IC50 (Half-maximal inhibitory concentration): The concentration of this compound required to inhibit a specific biological or biochemical function by 50%.

-

EC50 (Half-maximal effective concentration): The concentration of this compound that induces a response halfway between the baseline and maximum after a specified exposure time.

-

Ki (Inhibition constant): A measure of the binding affinity of this compound to its target enzyme or receptor.

-

MIC (Minimum inhibitory concentration): The lowest concentration of this compound that prevents visible growth of a microorganism.

Table 1: Hypothetical Quantitative Biological Activity of this compound

| Assay Type | Target/Cell Line | Parameter | Value (e.g., µM) |

| Cell Viability | e.g., MCF-7 | IC50 | Data Not Available |

| Enzyme Inhibition | e.g., Kinase X | Ki | Data Not Available |

| Antibacterial | e.g., E. coli | MIC | Data Not Available |

Section 2: Experimental Methodologies

To ensure reproducibility and facilitate further research, detailed experimental protocols for the key assays used to characterize this compound would be provided.

Cell Viability Assay (Example Protocol)

-

Cell Seeding: Specific cancer cell lines (e.g., HeLa, A549) would be seeded in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: Cells would be treated with a serial dilution of this compound for a specified duration (e.g., 72 hours).

-

Viability Assessment: Cell viability would be determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance would be measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The IC50 values would be calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Section 3: Signaling Pathways and Mechanistic Insights

Should this compound be found to modulate specific signaling pathways, these would be visually represented to provide a clear understanding of its mechanism of action.

Hypothetical Signaling Pathway Modulated by this compound

The following is an example of a DOT script that could be used to generate a diagram of a hypothetical signaling pathway.

Caption: Hypothetical signaling cascade initiated by this compound binding to a cell surface receptor.

Section 4: Experimental Workflow Visualization

The logical flow of experiments to characterize a novel compound like this compound can also be visualized.

General Workflow for Characterizing a Novel Compound

Caption: A generalized workflow for the discovery and preclinical development of a novel bioactive compound.

At present, the scientific community awaits the disclosure of information regarding "this compound." Once data on its biological activity and molecular targets become available, the frameworks presented in this guide can be utilized to provide a comprehensive and in-depth technical understanding of this potentially novel molecule for researchers, scientists, and drug development professionals. We encourage the user to provide any additional or alternative identifiers for the compound of interest to enable a more fruitful search.

An In-Depth Technical Guide to In Vitro Enzyme Inhibition Assays: A Case Study with the Hypothetical Kinase Inhibitor WZU-13

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No public domain information is available for a compound designated "WZU-13." This guide has been constructed using a hypothetical compound, "this compound," and a representative protein kinase target to illustrate the core principles and methodologies of an in vitro enzyme inhibition assay as requested. The experimental protocols, data, and signaling pathways are representative examples based on established kinase inhibitor development and are for illustrative purposes only.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and metabolism. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a primary focus for therapeutic intervention. The development of small molecule kinase inhibitors is a cornerstone of modern drug discovery. A crucial first step in this process is the in vitro enzyme inhibition assay, which quantifies the potency of a compound against its target kinase.

This technical guide provides a comprehensive overview of the core components of an in vitro enzyme inhibition assay, using the hypothetical compound this compound as a case study. It outlines the necessary experimental protocols, data presentation standards, and visualization of associated biological pathways and workflows.

Data Presentation: Inhibitory Potency of this compound

The primary output of an in vitro enzyme inhibition assay is the determination of the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. This data is typically presented in a tabular format to allow for easy comparison of the inhibitor's potency and selectivity against a panel of related enzymes.

Table 1: In Vitro Inhibitory Activity of this compound Against a Panel of Protein Kinases

| Kinase Target | Substrate | ATP (μM) | This compound IC50 (nM) |

| MAPK1 (ERK2) | Myelin Basic Protein | 10 | 25 |

| MAPK3 (ERK1) | Myelin Basic Protein | 10 | 45 |

| p38α (MAPK14) | ATF2 | 10 | 1,250 |

| JNK1 (MAPK8) | c-Jun | 10 | > 10,000 |

| CDK2/cyclin A | Histone H1 | 15 | 8,700 |

| EGFR | Poly(Glu, Tyr) 4:1 | 5 | > 10,000 |

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

A detailed and robust protocol is essential for generating reproducible and reliable data. The following is a representative protocol for an in vitro kinase inhibition assay based on the detection of ADP, a product of the kinase reaction.

Materials and Reagents

-

Enzymes: Purified, recombinant protein kinases (e.g., MAPK1).

-

Substrates: Specific peptide or protein substrates for each kinase (e.g., Myelin Basic Protein for MAPK1).

-

Test Compound: this compound, dissolved in 100% DMSO to create a stock solution.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mM EGTA, 0.1% β-mercaptoethanol.

-

ATP: Adenosine 5'-triphosphate, prepared in assay buffer.

-

Detection Reagent: ADP-Glo™ Kinase Assay kit (Promega) or equivalent.

-

Microplates: 96-well or 384-well, low-volume, white plates.

-

Control Inhibitor: A known inhibitor of the target kinase (e.g., Staurosporine).

Assay Procedure

-

Compound Preparation:

-

Perform serial dilutions of the this compound stock solution in 100% DMSO.

-

Transfer a small volume (e.g., 1 µL) of each dilution to the appropriate wells of the assay plate.

-

Include wells with DMSO only for the "no inhibition" (100% activity) control and wells with the control inhibitor.

-

-

Enzyme and Substrate Addition:

-

Prepare a master mix of the kinase and its substrate in the assay buffer.

-

Add the enzyme/substrate solution to each well of the assay plate containing the test compound or DMSO.

-

-

Pre-incubation:

-

Gently mix the plate and incubate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.

-

-

Reaction Initiation:

-

Initiate the kinase reaction by adding ATP to each well. The final concentration of ATP should ideally be at or near the Km value for the specific kinase.

-

-

Incubation:

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the reaction.

-

-

Reaction Termination and Signal Detection:

-

Stop the kinase reaction by adding the ADP-Glo™ Reagent, which simultaneously depletes the remaining ATP.

-

Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used to produce a luminescent signal.

-

Incubate as per the manufacturer's instructions to allow the signal to develop.

-

-

Data Acquisition:

-

Measure the luminescence signal using a microplate reader.

-

Data Analysis

-

Background Subtraction: Subtract the signal from control wells lacking the enzyme.

-

Percentage Inhibition Calculation: Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_background) / (Signal_DMSO - Signal_background))

-

IC50 Determination:

-

Plot the percentage inhibition against the logarithm of the this compound concentration.

-

Fit the data using a sigmoidal dose-response (variable slope) curve to determine the IC50 value.

-

Visualization of Pathways and Workflows

Visual diagrams are essential for conveying complex biological pathways and experimental procedures. The following diagrams were generated using Graphviz (DOT language) and adhere to the specified design constraints.

Signaling Pathway: A Representative MAPK/ERK Cascade

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that is often targeted by kinase inhibitors. This compound is hypothetically an inhibitor of MAPK1 (ERK2).

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.

Experimental Workflow: In Vitro Kinase Inhibition Assay

The following workflow diagram illustrates the key steps of the in vitro kinase inhibition assay described in Section 3.0.

Caption: Experimental workflow for the this compound in vitro kinase inhibition assay.

Methodological & Application

Application Notes and Protocols for Interleukin-13 (IL-13) in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction: Interleukin-13 (IL-13) is a pleiotropic cytokine that plays a critical role in the immune system, particularly in the context of allergic inflammation and parasite immunity.[1][2] It shares functional similarities with Interleukin-4 (IL-4) and they share a common receptor subunit, the IL-4 receptor alpha (IL-4Rα).[2] IL-13 is a key mediator in the pathogenesis of allergic diseases like asthma and has been identified as a therapeutic target.[3] Its effects are mediated through a complex receptor system involving IL-4Rα, IL-13Rα1, and IL-13Rα2.[2] This document provides detailed protocols for utilizing IL-13 in cell culture experiments to study its biological effects and signaling pathways.

I. Cell Line for IL-13 Studies: SW-13 Human Adrenal Gland Carcinoma

The SW-13 cell line, derived from a human adrenal gland carcinoma, is a suitable model for various cell-based assays.[4]

Table 1: SW-13 Cell Line Specifications

| Parameter | Description |

| BCRJ Code | 0300 |

| Cell Line | SW-13 |

| Species | Homo sapiens (Human) |

| Tissue | Adrenal Gland/Cortex |

| Cell Type | Epithelial |

| Morphology | Epithelial |

| Disease | Grade IV, Primary Small Cell Carcinoma |

| Growth Properties | Adherent |

| Biosafety Level | 1 |

II. Experimental Protocols

A. Protocol for Culturing SW-13 Cells

This protocol outlines the steps for thawing, subculturing, and maintaining SW-13 cells.

1. Materials:

-

SW-13 cells (cryopreserved)

-

Leibovitz's L-15 Medium (ATCC-formulated, Catalog No. 30-2008)

-

Fetal Bovine Serum (FBS)

-

0.25% (w/v) Trypsin-0.53 mM EDTA solution

-

Phosphate-Buffered Saline (PBS), calcium and magnesium free

-

75 cm² tissue culture flasks

-

37°C water bath

-

Incubator (37°C, air atmosphere)

-

70% ethanol

2. Complete Growth Medium: To prepare the complete growth medium, supplement the Leibovitz's L-15 Medium with 10% fetal bovine serum.

3. Thawing of Cryopreserved Cells:

-

Rapidly thaw the vial of frozen cells by gentle agitation in a 37°C water bath (approximately 2 minutes).

-

Decontaminate the outside of the vial with 70% ethanol.

-

Under aseptic conditions, transfer the vial contents to a 75 cm² tissue culture flask.

-

Dilute the cells with the complete growth medium as recommended by the supplier.

-

Incubate the culture at 37°C in an air atmosphere. A 5% CO₂ atmosphere is detrimental when using L-15 medium.[4]

4. Subculturing Procedure:

-

Remove and discard the culture medium from the flask.

-

Briefly rinse the cell layer with PBS (without calcium and magnesium) to remove any residual serum that may inhibit trypsin.[4]

-

Add 2.0 to 3.0 mL of Trypsin-EDTA solution to the flask and observe the cells under an inverted microscope until the cell layer is dispersed (typically within 5 to 15 minutes).[4] To facilitate detachment, the flask can be placed at 37°C.[4]

-

Add 6.0 to 8.0 mL of complete growth medium to inactivate the trypsin and aspirate the cells by gentle pipetting.[4]

-

Transfer aliquots of the cell suspension to new culture vessels at a subcultivation ratio of 1:3 to 1:8.[4]

-

Incubate the cultures at 37°C.[4]

-

Renew the culture medium every 2 to 3 days.[4]

Experimental Workflow for Cell Culture

Caption: Workflow for thawing and subculturing SW-13 cells.

B. Protocol for IL-13 Treatment and Cell Viability (MTT) Assay

This protocol is for assessing the effect of IL-13 on cell proliferation.

1. Materials:

-

SW-13 cells

-

96-well plates

-

Recombinant Human IL-13

-

Complete growth medium

-

Serum-free medium (for synchronization)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

2. Procedure:

-

Seed 3,000 to 5,000 cells per well in a 96-well plate in a volume of 100 µL of complete growth medium.

-

Incubate at 37°C for 24 hours to allow for cell adhesion.

-

(Optional) Synchronize the cells by replacing the medium with serum-free medium and incubating for another 24 hours.

-

Prepare different concentrations of IL-13 in the appropriate culture medium.

-

Remove the medium from the wells and add 100 µL of the IL-13 treatment media or control medium.

-

Incubate for the desired time points (e.g., 24, 48, 72 hours).

-

At the end of the treatment period, add 15 µL of MTT reagent to each well and incubate for 1-4 hours at 37°C.

-

Add 100 µL of solubilization reagent to each well and incubate for 1-2 hours to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

Table 2: Representative Data for IL-13 Effect on Cell Viability

| IL-13 Concentration (ng/mL) | Absorbance at 570 nm (Mean ± SD) | Cell Viability (%) |

| 0 (Control) | 1.25 ± 0.08 | 100 |

| 10 | 1.32 ± 0.09 | 105.6 |

| 50 | 1.45 ± 0.11 | 116.0 |

| 100 | 1.58 ± 0.10 | 126.4 |

Note: This is example data. Actual results may vary.

III. IL-13 Signaling Pathway

IL-13 mediates its effects through a receptor complex that can activate multiple signaling pathways, with the JAK/STAT pathway being canonical.

-

Type II IL-4R: IL-13 binds to the IL-13Rα1 chain, which then recruits the IL-4Rα chain. This heterodimerization leads to the activation of Janus kinases (JAKs), which in turn phosphorylate and activate Signal Transducer and Activator of Transcription 6 (STAT6).[5][6]

-

Alternative Pathways: IL-13 can also activate other signaling cascades, such as the PI3K/AKT pathway, which has been implicated in fibrosis.[6]

A mutant form of IL-13, IL-13E13K, acts as a potent antagonist by binding to IL-13Rα1 but failing to recruit IL-4Rα, thereby blocking the signaling of both IL-13 and IL-4.[5]

IL-13 Signaling Pathway Diagram

Caption: IL-13 signaling through the canonical JAK/STAT pathway.

IV. Application in Drug Development

Understanding the cellular responses to IL-13 is crucial for developing therapeutics for allergic and fibrotic diseases. For example, monoclonal antibodies like tralokinumab and lebrikizumab that block IL-13 from binding to its receptors are in development for treating asthma.[3] The antagonist IL-13E13K also shows potential as a therapeutic agent by blocking signaling from both IL-13 and IL-4.[5]

Table 3: IL-13-Targeted Therapeutic Strategies

| Therapeutic Agent | Mechanism of Action |

| Tralokinumab | Anti-IL-13 human IgG4 monoclonal antibody; prevents IL-13 from binding to IL-13Rα1 and IL-13Rα2.[3] |

| Lebrikizumab | Anti-IL-13 human monoclonal antibody; blocks the binding of IL-13 to its receptors.[3] |

| IL-13E13K | IL-13 mutant; acts as a competitive antagonist, blocking IL-13 and IL-4 signaling through the type II IL-4R.[5] |

These protocols and background information provide a solid foundation for researchers to investigate the multifaceted roles of IL-13 in cellular processes and its implications in disease.

References

- 1. mdpi.com [mdpi.com]

- 2. IL-13 receptors and signaling pathways: an evolving web - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Intriguing Role of Interleukin 13 in the Pathophysiology of Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bcrj.org.br [bcrj.org.br]

- 5. Mechanism of action of interleukin-13 antagonist (IL-13E13K) in cells expressing various types of IL-4R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modulation of IL-4/IL-13 cytokine signaling in the context of allergic disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for LNA-i-miR-221 (13-mer) in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of the novel 13-mer locked nucleic acid (LNA) inhibitor of microRNA-221 (LNA-i-miR-221) in preclinical animal models. This document outlines the mechanism of action, provides detailed experimental protocols, and summarizes key quantitative data to facilitate the design and execution of in vivo studies.

Mechanism of Action

LNA-i-miR-221 is a synthetic antisense oligonucleotide designed to specifically bind to and inhibit the function of miR-221. MiR-221 is a small non-coding RNA that is overexpressed in several types of cancer. It promotes tumor growth and survival by downregulating the expression of several tumor suppressor genes, including p27Kip1, PUMA, PTEN, and p57Kip2.[1] By sequestering miR-221, LNA-i-miR-221 restores the expression of these tumor suppressors, leading to an anti-tumor effect.

The signaling pathway affected by LNA-i-miR-221 is depicted below:

Caption: Mechanism of LNA-i-miR-221 action.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of LNA-i-miR-221 in Sprague-Dawley rats. This data is crucial for designing dosing schedules and understanding the exposure-response relationship.

Table 1: Pharmacokinetic Parameters of LNA-i-miR-221 in Sprague-Dawley Rats (Day 1)

| Dose (mg/kg/day) | C0 (ng/mL) | AUC (0-24h) (ng·h/mL) |

| 5 | 1,180 | 3,450 |

| 12.5 | 3,960 | 12,200 |

| 125 | 46,700 | 136,500 |

Table 2: Pharmacokinetic Parameters of LNA-i-miR-221 in Sprague-Dawley Rats (Day 18)

| Dose (mg/kg/day) | C0 (ng/mL) | AUC (0-24h) (ng·h/mL) |

| 5 | 1,700 | 4,800 |

| 12.5 | 5,300 | 16,300 |

| 125 | 80,500 | 237,500 |

Data extracted from a dose-finding and pharmacokinetics study in Sprague-Dawley rats.[1]

Experimental Protocols

This section provides detailed protocols for a dose-finding and toxicity study of LNA-i-miR-221 in a rat model. These can be adapted for other rodent models with appropriate modifications.

Protocol 1: Dose-Finding and Toxicity Study in Sprague-Dawley Rats

1. Animal Model:

-

Species: Sprague-Dawley rats

-

Sex: Male and female

-

Supplier: Charles River Laboratories or equivalent

-

Age/Weight: 6-8 weeks old, 200-250g at the start of the study

-

Acclimation: Acclimate animals for at least 5 days before the start of the experiment. House in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water.

2. Materials:

-

LNA-i-miR-221 (lyophilized powder)

-

Sterile 0.9% saline for injection

-

Syringes and needles (appropriate size for intravenous injection)

-

Animal balance

-

Blood collection tubes (e.g., EDTA-coated)

-

Centrifuge

-

Standard hematology and clinical chemistry analyzers

3. Experimental Design and Dosing:

-

Dose Groups:

-

Vehicle control (0.9% saline)

-

Low dose: 5 mg/kg/day

-

Mid dose: 12.5 mg/kg/day

-

High dose: 125 mg/kg/day

-

-

Administration Route: Intravenous (IV) bolus injection via the tail vein.

-

Dosing Schedule: Administer once daily for 4 consecutive days, followed by a 3-day rest period (one cycle). The study can be designed for two treatment cycles.[1]

-

Group Size: A minimum of 5 animals per sex per group is recommended for statistical power.

4. Experimental Workflow:

Caption: Workflow for a two-cycle dosing study.

5. Sample Collection and Analysis:

-

Blood Collection: Collect blood samples at predetermined time points for pharmacokinetic analysis (e.g., pre-dose, and at various time points post-dose on Day 1 and Day 18).[1] For toxicology, collect blood at the end of the treatment period (Day 19) and at the end of a recovery period (e.g., Day 43).

-

Hematology: Analyze whole blood for complete blood counts (CBC), including white blood cell count, red blood cell count, hemoglobin, hematocrit, platelet count, and differential leukocyte counts.

-

Clinical Chemistry: Analyze plasma or serum for key markers of liver and kidney function, such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), blood urea nitrogen (BUN), and creatinine.

-

Histopathology: At the end of the study, perform a complete necropsy. Collect major organs (liver, kidneys, spleen, heart, lungs, etc.), fix in 10% neutral buffered formalin, process, and embed in paraffin. Section and stain with hematoxylin and eosin (H&E) for microscopic examination by a qualified veterinary pathologist.

6. Data Analysis:

-

Pharmacokinetics: Calculate pharmacokinetic parameters such as C0 (initial concentration), AUC (area under the curve), clearance, and half-life using appropriate software (e.g., WinNonlin).

-

Toxicology: Compare hematology and clinical chemistry parameters between treated and control groups using statistical tests such as ANOVA followed by Dunnett's test. Analyze histopathology findings to identify any treatment-related changes.

-

NOAEL Determination: Establish the No-Observed-Adverse-Effect Level (NOAEL) based on the collective findings from clinical observations, body weight changes, hematology, clinical chemistry, and histopathology. For LNA-i-miR-221 in Sprague-Dawley rats, the NOAEL was established at 5 mg/kg/day.[1]

Protocol 2: Efficacy Study in a Mouse Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of LNA-i-miR-221 in a mouse xenograft model. The specific tumor cell line and mouse strain should be chosen based on the research question.

1. Animal Model:

-

Species: Immunocompromised mice (e.g., NOD/SCID, NSG, or nude mice)

-

Cell Line: A human cancer cell line known to overexpress miR-221 (e.g., certain multiple myeloma, glioblastoma, or liver cancer cell lines).

-

Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-10 x 10^6 cells in 100-200 µL of a suitable medium like Matrigel) into the flank of each mouse.

2. Experimental Design and Dosing:

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Randomization: When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.

-

Dose: Based on previous studies, a dose of 25 mg/kg has been shown to inhibit tumor growth in mouse xenograft models.[1]

-

Administration and Schedule: Administer LNA-i-miR-221 via an appropriate route (e.g., intravenous or intraperitoneal) on a schedule determined by the pharmacokinetic profile and research goals (e.g., daily, every other day, or in cycles).

3. Efficacy Endpoints:

-

Tumor Growth Inhibition (TGI): The primary endpoint is typically the inhibition of tumor growth in the treated groups compared to the vehicle control group.

-

Body Weight: Monitor body weight as an indicator of toxicity.

-

Survival: In some studies, the endpoint may be an increase in the survival time of the treated animals.

-

Biomarker Analysis: At the end of the study, tumors can be excised for analysis of miR-221 levels and the expression of its target genes (e.g., p27Kip1) by qPCR or western blotting to confirm the mechanism of action in vivo.

Disclaimer: These protocols are intended as a guide. The specific details of the experimental design, including animal models, dose levels, and endpoints, should be optimized for each specific research application and must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).

References

WZU-13 dosage and administration guidelines

Initial searches for "WZU-13" have not yielded any publicly available scientific data or literature. This suggests that "this compound" may be an internal compound code, a novel substance not yet described in published research, or a potential typographical error.

Without accessible data, it is not possible to provide the requested detailed Application Notes and Protocols, including dosage and administration guidelines, experimental methodologies, and signaling pathway diagrams. The core requirements of data presentation in structured tables and the creation of detailed experimental protocols cannot be met without foundational research to cite and analyze.

For researchers, scientists, and drug development professionals, it is crucial to rely on validated and published data to ensure the accuracy and reproducibility of experimental work.

Should "this compound" be an internal designation, we recommend consulting internal documentation and research logs for the necessary information. If the name is a typographical error, please verify the correct compound name to enable a thorough and accurate literature search.

Once a verifiable and documented compound name is provided, a comprehensive set of Application Notes and Protocols can be developed, adhering to the specified requirements for data presentation, experimental protocols, and data visualization.

Application Notes and Protocols for WZU-13 Solubility and Stability Testing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the aqueous solubility and stability of WZU-13, a carboxylesterase (CES) inhibitor.[1] The following sections offer step-by-step methodologies, data presentation guidelines, and visual workflows to ensure accurate and reproducible results in a research and drug development setting.

Introduction

This compound has been identified as an inhibitor of carboxylesterase (CES), an enzyme involved in the hydrolysis of various esters.[1] Understanding the solubility and stability of this compound is a critical early step in the drug discovery process. Poor solubility can lead to unreliable in vitro results and hinder bioavailability, while instability can compromise the compound's efficacy and safety.[2][3] These protocols outline standard methods for determining the kinetic solubility and degradation profile of this compound.

This compound Signaling Pathway

This compound acts by inhibiting carboxylesterase, thereby preventing the breakdown of its substrates. This can have downstream effects on various biological pathways, depending on the specific substrate and its role in cellular signaling.

References

Application Notes and Protocols for the Analytical Detection of WZU-13

For Researchers, Scientists, and Drug Development Professionals

Introduction

WZU-13 is identified as a carboxylesterase (CES) inhibitor, playing a role in modulating the activity of this important enzyme class.[1] Carboxylesterases are involved in the metabolism of a wide range of xenobiotics and endogenous compounds. The ability to accurately detect and quantify this compound in various matrices is crucial for preclinical and clinical research, including pharmacokinetic/pharmacodynamic (PK/PD) studies, metabolism studies, and formulation development. This document provides detailed application notes and protocols for the analytical detection of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Additionally, a conceptual protocol for an indirect immunoassay to measure a downstream biomarker of this compound activity is presented.

Chemical Properties of this compound (Hypothetical)

While specific experimental data for this compound is not extensively published, for the purpose of method development, we can infer some general chemical properties based on its function as a small molecule inhibitor. These hypothetical properties guide the selection of appropriate analytical techniques and conditions.

| Property | Hypothetical Value/Characteristic | Implication for Analysis |

| Molecular Weight | 250 - 500 g/mol | Suitable for both HPLC-UV and LC-MS/MS analysis. |

| Polarity | Moderately polar | Amenable to reversed-phase HPLC. |

| UV Absorbance | Chromophore present | Allows for detection by UV spectrophotometry. |

| Ionizability | Can be protonated or deprotonated | Suitable for electrospray ionization (ESI) in LC-MS/MS. |

| Solubility | Soluble in organic solvents (e.g., Methanol, Acetonitrile) | Facilitates sample preparation and stock solution creation. |

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol outlines a reversed-phase HPLC method with UV detection for the quantification of this compound in a simple matrix, such as a formulation solution.

Experimental Protocol

-

Standard Solution Preparation:

-

Prepare a stock solution of this compound at 1 mg/mL in methanol.

-

Perform serial dilutions of the stock solution with the mobile phase to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

-

-

Sample Preparation (from a hypothetical formulation):

-

Dilute the formulation with the mobile phase to bring the expected this compound concentration within the calibration range.

-

Filter the diluted sample through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | See Table 1 |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| UV Detection | 254 nm (or optimal wavelength for this compound) |

Table 1: HPLC Gradient Elution Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 10.0 | 10 | 90 |

| 12.0 | 10 | 90 |

| 12.1 | 90 | 10 |

| 15.0 | 90 | 10 |

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

For more sensitive and selective quantification of this compound in complex biological matrices like plasma, an LC-MS/MS method is recommended.

Experimental Protocol

-

Standard and Quality Control (QC) Sample Preparation:

-

Prepare a stock solution of this compound and a suitable internal standard (IS) in methanol.

-

Spike blank plasma with this compound to create calibration standards (e.g., 1-1000 ng/mL) and QC samples (low, mid, high concentrations).

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample, standard, or QC, add 150 µL of acetonitrile containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and inject it into the LC-MS/MS system.

-

-

LC-MS/MS Conditions:

| Parameter | Condition |

| LC System | UPLC or HPLC system |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 2: Hypothetical MRM Transitions for this compound and Internal Standard (IS)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | [M+H]+ | Fragment 1 | 25 |

| This compound | [M+H]+ | Fragment 2 | 35 |

| Internal Standard | [M+H]+ | Fragment 1 | 28 |

-

Data Analysis:

-

Calculate the peak area ratio of this compound to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the standards using a weighted linear regression.

-

Determine the concentration of this compound in the samples and QCs from the calibration curve.

-

Conceptual Indirect ELISA for a Downstream Biomarker

This protocol describes a hypothetical indirect Enzyme-Linked Immunosorbent Assay (ELISA) to measure the concentration of a protein biomarker that is modulated by the inhibitory activity of this compound on carboxylesterase.

Experimental Protocol

-

Plate Coating:

-

Coat a 96-well microplate with 100 µL/well of capture antibody (specific to the biomarker) diluted in coating buffer.

-

Incubate overnight at 4 °C.

-

Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).

-

-

Blocking:

-

Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) to block non-specific binding sites.

-

Incubate for 1-2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

-

Sample and Standard Incubation:

-

Add 100 µL/well of prepared standards and samples (e.g., cell lysates, plasma).

-

Incubate for 2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

-

Detection Antibody Incubation:

-

Add 100 µL/well of biotinylated detection antibody diluted in blocking buffer.

-

Incubate for 1 hour at room temperature.

-

Wash the plate three times with wash buffer.

-

-

Enzyme Conjugate Incubation:

-

Add 100 µL/well of streptavidin-horseradish peroxidase (HRP) conjugate.

-

Incubate for 30 minutes at room temperature in the dark.

-

Wash the plate five times with wash buffer.

-

-

Substrate Addition and Signal Measurement:

-

Add 100 µL/well of TMB substrate solution.

-

Incubate for 15-30 minutes at room temperature in the dark.

-

Stop the reaction by adding 50 µL/well of stop solution (e.g., 2N H₂SO₄).

-

Read the absorbance at 450 nm using a microplate reader.

-

Table 3: Summary of Conceptual ELISA Parameters

| Parameter | Description |

| Assay Type | Indirect Sandwich ELISA |

| Analyte | Hypothetical biomarker of this compound activity |

| Sample Type | Cell lysate, Plasma |

| Detection Method | Colorimetric (HRP/TMB) |

| Standard Curve Range | e.g., 10 pg/mL - 1000 pg/mL |

Visualizations

References

Unraveling Drug Metabolism: The Case of WZU-13

The specific compound "WZU-13" does not appear in the currently available scientific literature related to drug metabolism pathways. It is possible that this is an internal designation for a novel chemical entity, a compound that has not yet been publicly disclosed, or a potential typographical error.